molecular formula C20H16BrN3O2S B2415545 N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-79-7

N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2415545
CAS No.: 1005300-79-7
M. Wt: 442.33
InChI Key: CXRQXQPPYFMFGA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

The synthesis of N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.

    Introduction of the 3-bromophenyl and 4-methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding aryl halides.

    Carboxamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.

    Biology: The compound has shown promising activity against certain biological targets, making it a candidate for further biological studies.

    Medicine: Due to its structural features, it has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.

    Thiazolo[5,4-d]thiazole derivatives:

    Benzothiadiazole derivatives: These compounds have a related heterocyclic structure and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-12-18(19(25)22-15-5-3-4-14(21)10-15)27-20-23-17(11-24(12)20)13-6-8-16(26-2)9-7-13/h3-11H,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRQXQPPYFMFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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